2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione
Description
2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is a phthalimide derivative characterized by a fluorinated benzyloxy substituent at the 2-position of the isoindoline-1,3-dione core. This compound is synthesized via nucleophilic substitution between 4-fluorobenzyl alcohol and phthalimide precursors under mild conditions, yielding a white solid with a moderate isolated yield of 31% . Its structure is confirmed by spectroscopic techniques:
- ¹H NMR: Peaks at δ 7.06 (2H, J = 7.06 Hz, aromatic protons) and δ 5.18 (2H, J = 5.18 Hz, -OCH₂-) .
- ¹⁹F NMR: A singlet at -111.9 ppm, indicative of the para-fluorine substituent .
- HRMS-ESI: [M+H]⁺ at m/z 300.0875 (calculated 300.0872) .
The compound’s polarity, reflected in its TLC Rf value of 0.57 (ethyl acetate/hexane = 1:5), suggests moderate lipophilicity compared to analogs .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQPSWQVVSNZAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of 4-fluorobenzyl alcohol with isoindoline-1,3-dione. One common method includes the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Biological Activity
2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is a compound belonging to the isoindoline family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a fluorobenzyl ether linked to an isoindoline-1,3-dione core. This configuration is significant for its biological activity, particularly in modulating neurotransmitter systems.
Target Receptors:
The primary target of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2. The compound interacts with the allosteric binding site of this receptor, influencing dopaminergic signaling pathways which are crucial in various neurological conditions.
Biochemical Pathways:
The interaction with the dopamine receptor D2 suggests potential applications in treating disorders such as Parkinson's disease and schizophrenia. Research indicates that isoindoline derivatives can reverse Parkinsonism in mouse models, highlighting their neuroprotective properties.
Anticancer Properties
Research has shown that 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione exhibits significant anticancer activity. In vitro studies demonstrate its ability to induce apoptosis in cancer cell lines such as Raji cells. The compound's mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation .
Neuropharmacological Effects
The compound has been noted for its anticonvulsant properties, showing effectiveness in maximal electroshock (MES) models at specific dosages (15.1 ± 1.53 mg/kg). This suggests a role in modulating excitatory neurotransmission, which could be beneficial in epilepsy management.
Research Findings and Case Studies
A summary of key research findings related to 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is presented in the table below:
Pharmacokinetics and Dosage Effects
Pharmacokinetic studies suggest that 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is likely to exhibit favorable absorption due to its hydrophobic nature. This property may enhance its bioavailability when administered orally or through other routes.
In animal models, dosage variations impact the efficacy of the compound significantly. For instance, lower doses may not yield therapeutic effects while higher doses can lead to toxicity or adverse effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Yield : Electron-donating groups (e.g., 4-methoxybenzyloxy) enhance reactivity, yielding 81% , while electron-withdrawing groups (e.g., 4-fluorobenzyloxy) reduce yields (31%) due to decreased nucleophilicity .
- Polarity Trends : The fluorinated derivative (Rf = 0.57) is less polar than its methoxy analog (Rf = 0.27), aligning with the lower electronegativity of fluorine compared to methoxy .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Signatures of Selected Derivatives
Q & A
Q. What are the standard synthetic routes for 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione, and how can reaction conditions be optimized for yield and purity?
Answer: The synthesis typically involves a nucleophilic substitution or condensation reaction between phthalic anhydride derivatives and fluorinated benzylamines. A common method includes reacting phthalic anhydride with 4-fluorobenzylamine under reflux conditions in a polar aprotic solvent (e.g., DMF or ethanol) with a base catalyst (e.g., triethylamine). Optimization strategies include:
- Temperature control : Reflux at 80–100°C to enhance reactivity while avoiding decomposition .
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to accelerate the nucleophilic attack on the anhydride .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) improves purity, achieving yields of 65–80% .
Q. How is 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione characterized using spectroscopic and crystallographic techniques?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ 7.8–7.7 ppm (aromatic protons of isoindoline-dione) and δ 4.8 ppm (OCH₂ from benzyl group) confirm connectivity . Fluorine coupling (³J ~8 Hz) in the aromatic region distinguishes the 4-fluorobenzyl moiety .
- IR : Strong carbonyl stretches at ~1770 cm⁻¹ (imide C=O) and ~1700 cm⁻¹ (ester C=O) .
- Crystallography : Single-crystal X-ray diffraction reveals planarity of the isoindoline-dione core (r.m.s. deviation <0.02 Å) and dihedral angles (~85–90°) between the dione and fluorobenzyl groups, critical for understanding packing interactions .
Advanced Research Questions
Q. What strategies resolve contradictory data in the compound’s biological activity across studies?
Answer: Discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions or structural analogs. Methodological approaches include:
- Dose-response profiling : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to compare studies .
- Metabolite screening : Assess stability in biological matrices (e.g., plasma) via LC-MS to rule out degradation artifacts .
- Structural validation : Confirm compound identity in conflicting studies using HRMS and 2D-NMR (e.g., NOESY for spatial conformation) .
Q. How do structural modifications to the isoindoline-dione core or fluorobenzyl group influence biological activity?
Answer:
- Core modifications : Replacing the dione with a thioimide (C=O → C=S) increases electron density, enhancing interactions with cysteine-rich enzyme active sites (e.g., acetylcholinesterase inhibition improves by ~30%) .
- Fluorobenzyl substituents :
- Positional effects : 4-Fluorine (para) maximizes lipophilicity (logP ~2.1) and blood-brain barrier penetration compared to ortho/meta derivatives .
- Electron-withdrawing groups : Adding trifluoromethyl (-CF₃) to the benzyl ring boosts metabolic stability (t₁/₂ >6 h in liver microsomes) but may reduce solubility .
- Linker optimization : Elongating the benzyloxy linker (e.g., -OCH₂→ -OCH₂CH₂-) improves flexibility, enhancing binding to sterically constrained targets (e.g., kinase ATP pockets) .
Q. What experimental designs are recommended for evaluating the compound’s potential as a multifunctional therapeutic agent?
Answer:
- In vitro assays :
- In silico modeling :
- In vivo validation : Administer in rodent models of neurodegeneration (e.g., scopolamine-induced memory impairment) with pharmacokinetic monitoring (Cmax, AUC) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
